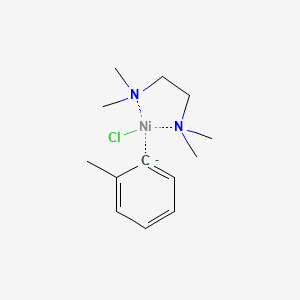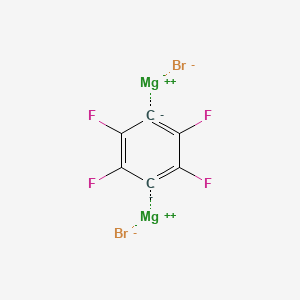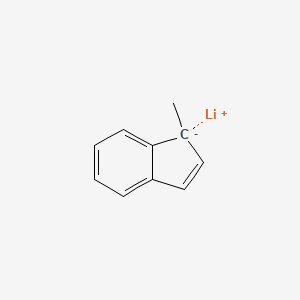
4-(3-Buten-1-yl)phenylmagnesium bromide, 0.5 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Buten-1-yl)phenylmagnesium bromide, or 4-BPMB, is a reagent commonly used in organic synthesis and in the laboratory. It is a Grignard reagent, meaning it is a compound of magnesium and a halide, in this case bromide, and is used to form carbon-carbon bonds. 4-BPMB is a colorless liquid with a boiling point of 86-87°C and a melting point of -87°C. It is soluble in ether and THF, and is stable in air and light.
Aplicaciones Científicas De Investigación
4-BPMB is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and polysaccharides. Additionally, 4-BPMB is used in the synthesis of compounds for use in medicinal chemistry, biochemistry, and organic chemistry.
Mecanismo De Acción
4-BPMB acts as a nucleophile in organic reactions. It is able to attack electrophilic carbons and form carbon-carbon bonds. This reaction is catalyzed by the magnesium in the reagent and is known as a Grignard reaction.
Biochemical and Physiological Effects
4-BPMB is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is generally considered to be safe to use in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-BPMB is its stability in air and light. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 4-BPMB is that it is not soluble in water, so it cannot be used in aqueous reactions. Additionally, it is not very reactive, so it may require higher temperatures and longer reaction times than other reagents.
Direcciones Futuras
In the future, 4-BPMB could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of compounds for use in drug development. Additionally, 4-BPMB could be used in the synthesis of polymers and polysaccharides for use in materials science and engineering. Finally, 4-BPMB could be used in the synthesis of compounds for use in biochemistry and medicinal chemistry.
Métodos De Síntesis
4-BPMB is synthesized through a two-step reaction. First, 4-bromo-3-buten-1-ol is reacted with magnesium in ether and THF. This reaction produces 4-(3-buten-1-yl)phenylmagnesium bromide. The second step of the reaction involves treating the product with aqueous sodium bicarbonate to remove the magnesium halide and form the desired 4-(3-buten-1-yl)phenyl bromide.
Propiedades
IUPAC Name |
magnesium;but-3-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLWXHDKJSZTE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


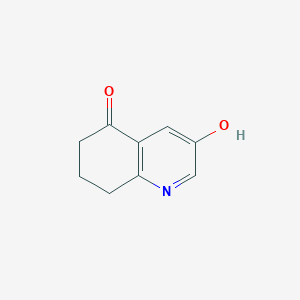






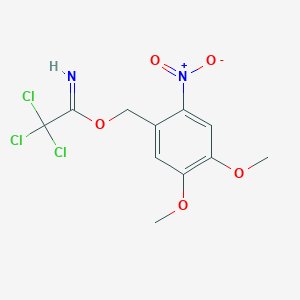

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
